molecular formula C15H12O2 B145275 2-(4-Phenylphenyl)malondialdehyde CAS No. 125507-91-7

2-(4-Phenylphenyl)malondialdehyde

Cat. No. B145275
CAS RN: 125507-91-7
M. Wt: 224.25 g/mol
InChI Key: XUUQGMCYFDBDJI-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)malondialdehyde is a compound related to malondialdehyde (MDA), a dialdehyde that is a well-known marker for oxidative stress and lipid peroxidation in biological systems. MDA is known to form adducts with DNA and proteins, which can have various biological effects including cytotoxicity and genotoxicity . The compound of interest, while not directly studied in the provided papers, can be inferred to have similar reactivity and potentially similar biological effects due to its structural similarity to MDA.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybiphenyl-2-carboxylates, has been achieved through regioselective benzannulation reactions of α,β-unsaturated aldehydes . Although the specific synthesis of 2-(4-Phenylphenyl)malondialdehyde is not detailed, the methodologies applied to similar compounds suggest that an analogous approach could be utilized for its synthesis, potentially involving base-mediated reactions under oxidative conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Phenylphenyl)malondialdehyde, such as phenylmalondialdehyde, has been studied using spectroscopic methods including NMR, Raman, and UV spectroscopy . These studies reveal the presence of different tautomeric forms in solution and provide insights into the acid-base properties of these compounds. The molecular structure is crucial for understanding the reactivity and interaction with biomolecules.

Chemical Reactions Analysis

MDA is known to oligomerize and undergo cleavage under physiological conditions . It can also react with amine neurotransmitters to form fluorescent dihydropyridine adducts . By extension, 2-(4-Phenylphenyl)malondialdehyde may also participate in similar reactions, potentially leading to the formation of complex products with biological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of MDA and related aldehydes have been extensively studied. MDA is known to be a highly reactive compound that can react with biomolecules, leading to various biological activities . The spectroscopic study of phenyl- and 4-pyridylmalondialdehydes provides information on the optical properties and potential interactions with amino groups, which are relevant for understanding the behavior of 2-(4-Phenylphenyl)malondialdehyde .

Relevant Case Studies

While the provided papers do not include case studies on 2-(4-Phenylphenyl)malondialdehyde, they do offer insights into the behavior of structurally related compounds. For instance, the reaction of MDA with amine neurotransmitters and the subsequent oxidation chemistry is relevant for neurological studies and could be extrapolated to the compound of interest . Additionally, the evaluation of the colorimetric assay for aldehydic lipid peroxidation products highlights the challenges in detecting these compounds in biological samples .

Scientific Research Applications

1. Chromogenic Reactions and Assays

2-(4-Phenylphenyl)malondialdehyde (MDA) reacts with certain compounds to form stable chromophores, which are used in colorimetric assays. Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation, utilizing the reaction of MDA with 1-methyl-2-phenylindole under acidic conditions, producing a chromophore with maximal absorbance at 586 nm. This method helps in determining MDA in biological samples, offering insights into tissue-specific MDA production in vivo (Gérard-Monnier et al., 1998).

2. Biomarker for Oxidative Stress

MDA is widely used as a biomarker to monitor oxidative stress. Cighetti et al. (2002) validated the use of methyl malondialdehyde (MMDA) as an internal standard for MDA detection in clinical chemistry laboratories, providing a new approach for accurately measuring physiological MDA concentrations in human plasma (Cighetti et al., 2002).

3. Analyzing Lipid Peroxidation Products

MDA, a major product of lipid peroxidation, alters proteins, DNA, RNA, and other biomolecules. Esterbauer and Cheeseman (1990) focused on the determination of MDA in lipid peroxidation studies, contributing to a better understanding of the toxicological significance of various aldehydes produced during lipid peroxidation (Esterbauer & Cheeseman, 1990).

4. Spectroscopic Studies

Spectroscopic studies of malondialdehyde derivatives, including phenylmalondialdehyde, have been conducted to understand their reactivity and interaction with different molecules. Tkadlecová et al. (2001) investigated phenylmalondialdehyde using various spectroscopic methods, providing insights into its structure and behavior in different solutions (Tkadlecová et al., 2001).

5. Understanding Malondialdehyde's Reactivity

Aubourg (2007) reviewed the general characteristics of MDA, focusing on its reactivity with biological molecules. This work provides a new perspective on the role played by MDA in food processing and its potential carcinogenic or mutagenic interactions (Aubourg, 2007).

Safety and Hazards

The safety data sheet indicates that 2-(4-Phenylphenyl)malondialdehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-(4-phenylphenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUQGMCYFDBDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393435
Record name 2-(4-Phenylphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)malondialdehyde

CAS RN

125507-91-7
Record name 2-(4-Phenylphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-([1,1'-biphenyl]-4-yl)malonaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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